
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C20H13BrClN3O3 and a molecular weight of 458.702 g/mol . This compound is known for its unique structure, which includes a bromine atom, a pyridinylcarbonyl group, and a chlorobenzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hydrazonoyl chloride: This step involves the reaction of 3-pyridinylcarbonyl chloride with hydrazine to form the hydrazonoyl chloride intermediate.
Coupling reaction: The hydrazonoyl chloride is then reacted with 4-bromo-2-aminophenyl 2-chlorobenzoate under specific conditions to form the final product.
Analyse Chemischer Reaktionen
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms in the compound can be substituted with other groups under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions to form larger molecules.
Common reagents used in these reactions include hydrazine, pyridinylcarbonyl chloride, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate include:
4-Bromo-2-(2-(3-pyridinylcarbonyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but lacks the chlorine atom on the benzoate group.
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has an ethoxy group instead of the pyridinylcarbonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
339582-96-6 |
|---|---|
Molekularformel |
C20H13BrClN3O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
[4-bromo-2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C20H13BrClN3O3/c21-15-7-8-18(28-20(27)16-5-1-2-6-17(16)22)14(10-15)12-24-25-19(26)13-4-3-9-23-11-13/h1-12H,(H,25,26)/b24-12+ |
InChI-Schlüssel |
JNUZTALGCQAZTE-WYMPLXKRSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CN=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CN=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


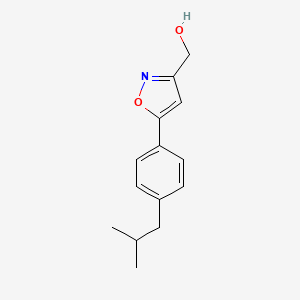
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12021565.png)
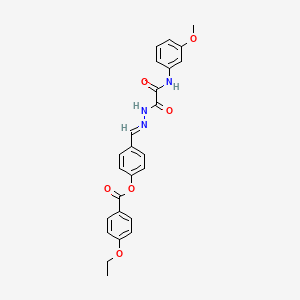
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12021580.png)
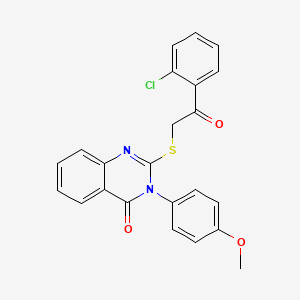
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021591.png)
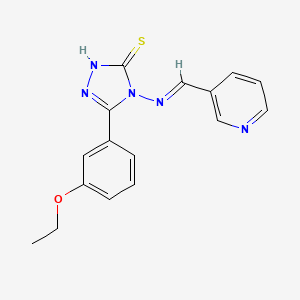


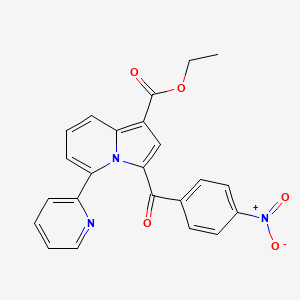
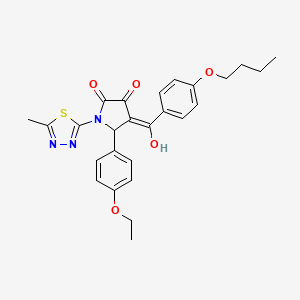
![5-[4-(benzyloxy)phenyl]-3-hydroxy-4-(4-methoxybenzoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12021638.png)
![(5Z)-3-sec-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021639.png)
![N-(biphenyl-2-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12021652.png)
